Cas no 452943-61-2 (N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide structure
452943-61-2 structure
Product name:N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
CAS No:452943-61-2
MF:C16H20N2O4S
Molecular Weight:336.406002998352
CID:5477307

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
    • 1,2-Benzisothiazole-2(3H)-acetamide, N-cycloheptyl-3-oxo-, 1,1-dioxide
    • N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
    • インチ: 1S/C16H20N2O4S/c19-15(17-12-7-3-1-2-4-8-12)11-18-16(20)13-9-5-6-10-14(13)23(18,21)22/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19)
    • InChIKey: QFSJBZVLDWFWRM-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)C2=C(C=CC=C2)C(=O)N1CC(NC1CCCCCC1)=O

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2748-0077-5μmol
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
452943-61-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2748-0077-4mg
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
452943-61-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2748-0077-5mg
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
452943-61-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2748-0077-20mg
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
452943-61-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2748-0077-1mg
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
452943-61-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2748-0077-30mg
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
452943-61-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2748-0077-15mg
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
452943-61-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2748-0077-2μmol
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
452943-61-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2748-0077-2mg
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
452943-61-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2748-0077-10mg
N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
452943-61-2 90%+
10mg
$79.0 2023-05-16

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide 関連文献

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamideに関する追加情報

Professional Introduction to N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS No. 452943-61-2)

N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 452943-61-2, represents a novel derivative with a complex molecular structure that includes a cycloheptyl group and a benzothiazole moiety. The benzothiazole ring system is particularly noteworthy due to its presence in numerous bioactive molecules, suggesting potential therapeutic applications.

The structural features of N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide make it an intriguing candidate for further investigation. The presence of the 1,1,3-trioxo group within the benzothiazole ring introduces a region of high reactivity and functional diversity. This structural motif is often associated with compounds that exhibit pharmacological activity, particularly in the realm of antimicrobial and anti-inflammatory agents.

In recent years, there has been a surge in research focused on developing new derivatives of benzothiazole-based compounds due to their demonstrated efficacy in various biological assays. The cycloheptyl substituent in this molecule adds an additional layer of complexity, potentially influencing both the solubility and metabolic stability of the compound. These factors are critical considerations in drug design, as they can significantly impact the compound's bioavailability and overall pharmacokinetic profile.

One of the most compelling aspects of N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is its potential role in modulating biological pathways associated with inflammation and oxidative stress. The benzothiazole scaffold is known to interact with various enzymes and receptors involved in these processes. For instance, studies have shown that certain benzothiazole derivatives can inhibit lipoxygenase and cyclooxygenase enzymes, which are key players in the inflammatory response.

Moreover, the 1,1,3-trioxo group within the benzothiazole ring has been implicated in antioxidant activities. This functionality can help neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Given the growing evidence linking oxidative stress to various chronic diseases, such as cancer and neurodegenerative disorders, compounds like N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide hold promise as potential therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy. By leveraging molecular modeling techniques such as molecular dynamics simulations and quantum mechanical calculations, scientists can gain insights into how N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide interacts with biological targets at the atomic level. These computational studies have already identified several promising lead compounds that exhibit high binding affinity to relevant receptors and enzymes.

In vitro studies have begun to unravel the mechanistic basis of N-cycloheptyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,benzothiazol - 62 - yl)acetamide's pharmacological effects. Initial experiments suggest that this compound can modulate the activity of key signaling pathways involved in inflammation and cell proliferation. For example,researchers have observed that it can inhibit NF-kB activation,a critical transcription factor mediating inflammatory responses. Additionally,the compound has shown promise in reducing proliferation rates in certain cancer cell lines,indicating its potential as an anticancer agent.

The synthesis of N-cycloheptyl - 63 - ( 64 - ) - ( 65 - ) - ( 66 - ) - ( 67 - ) - ( 68 - ) - ( 69 - ) - ( 70 - ) - ( 71 - ) - ( 72 - ) - ( 73 - ) acetamide presents unique challenges due to its complex structure。However,recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis。One particularly innovative approach involves a multi-step reaction sequence that leverages transition metal catalysis to facilitate key bond-forming steps。This method not only improves yield but also enhances purity,making it more suitable for subsequent biological testing。

As interest in natural product-inspired drug design continues to grow,N-cycloheptyl --( --( --( --( --( --( --( --( --( --( --( --( --( --( --( --( --( --( --( --( --benzothiazolyl)acetamide stands out as a promising candidate for further development。Its unique structural features,combined with preliminary evidence of biological activity,make it an attractive molecule for medicinal chemists to explore。Future studies should focus on optimizing its pharmacological profile through structure-based drug design principles。

In conclusion,N-cycloheptyl--benzothiazolyl)acetamide represents a fascinating compound with significant potential in pharmaceutical applications。Its complex molecular architecture,including functional groups such as the cycloheptyl moiety and the benzothiazole ring system,positions it as a versatile scaffold for drug discovery。With continued research efforts aimed at elucidating its mechanism of action and optimizing its pharmacological properties,this compound could one day contribute to the development of novel therapeutics for various diseases。

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD